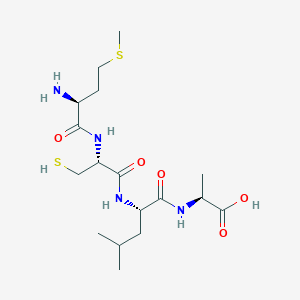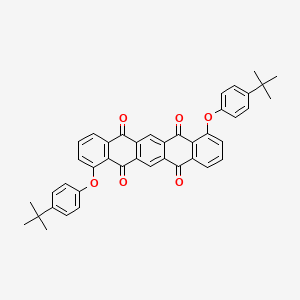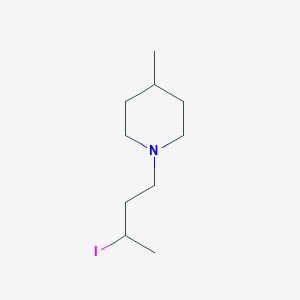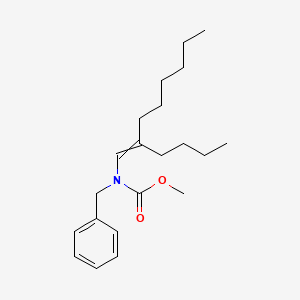![molecular formula C29H22Cl2N2 B14201084 2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline CAS No. 917804-88-7](/img/structure/B14201084.png)
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with dichlorophenyl and diphenyl groups
Métodos De Preparación
The synthesis of 2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method includes the use of catalytic Mitsunobu reactions, where ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate acts as a catalyst . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring consistency and scalability.
Análisis De Reacciones Químicas
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can be compared with similar compounds such as:
2,4-Dichloroaniline: This compound shares the dichlorophenyl group but lacks the pyridine and diphenyl substitutions, making it less complex and with different reactivity.
2,4-Dichlorophenylacetic acid: Another related compound with a dichlorophenyl group, but with an acetic acid moiety instead of the pyridine and aniline groups.
The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
917804-88-7 |
|---|---|
Fórmula molecular |
C29H22Cl2N2 |
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
2-[4-(3,4-dichlorophenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Cl2N2/c30-24-16-15-22(17-25(24)31)23-18-28(20-9-3-1-4-10-20)33(27-14-8-7-13-26(27)32)29(19-23)21-11-5-2-6-12-21/h1-19,23H,32H2 |
Clave InChI |
NBTCVTMUAGYGHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C=C(N2C3=CC=CC=C3N)C4=CC=CC=C4)C5=CC(=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)

![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)

![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)



![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)


![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)


